4-Fluoro-6-iodopyrimidine
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Overview
Description
4-Fluoro-6-iodopyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2FIN2 and a molecular weight of 223.98 g/mol . It is a derivative of pyrimidine, a fundamental structure in many biologically active molecules, including nucleic acids. The presence of both fluorine and iodine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The process includes halogenation, purification, and crystallization steps to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-iodopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Fluoro-6-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-6-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Fluoropyrimidine
- 6-Iodopyrimidine
- 4,6-Difluoropyrimidine
Comparison: 4-Fluoro-6-iodopyrimidine is unique due to the simultaneous presence of both fluorine and iodine atoms in the pyrimidine ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted counterparts. For example, the combination of these halogens can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications .
Properties
Molecular Formula |
C4H2FIN2 |
---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
4-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
InChI Key |
SYYMMFDKOGLWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1I)F |
Origin of Product |
United States |
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